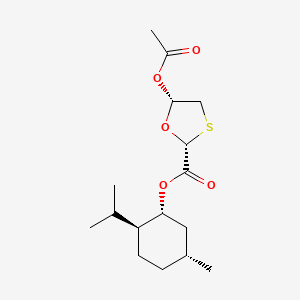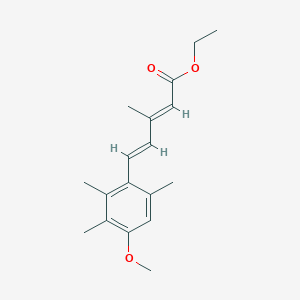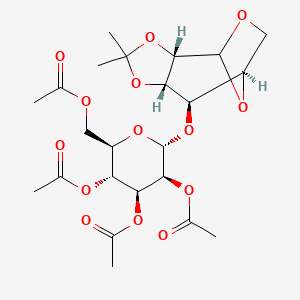![molecular formula C₁₂H₁₂D₆N₂O₂ B1140747 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one CAS No. 887352-16-1](/img/structure/B1140747.png)
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including condensation, nucleophilic substitution, and sometimes catalytic processes. For instance, a study by Rezaeivala (2017) detailed the synthesis of a Schiff base complex, showcasing a method that could be analogous to the synthesis of “1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one” via condensation and template synthesis in the presence of metal ions (Rezaeivala, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to “1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one” often reveals intricate details about their geometry and atomic arrangements. Spectroscopic methods such as X-ray diffraction, NMR, and IR spectroscopy are pivotal for this analysis. For instance, a study on the crystal structure determination of a Zn(II) Schiff base complex, derived from related amines and aldehydes, shows how structural information can be obtained and analyzed (Rezaeivala, 2017).
科学的研究の応用
Ligand Formation and Metal Complexes
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one has been a subject of interest due to its potential in forming ligands and complexes with various metals. The synthesis of unsymmetrical N-capped tripodal amines, featuring longer arms such as 3-hydroxypropyl or butylamino compared to previously employed analogues, enables the formation of mononuclear and dinuclear complexes with metals like Cu(II) and Zn(II). The studies suggest that the arm length and types of chelate ring sequences significantly impact the structure formation around the metal ions. Computational studies indicate that certain arms in these complexes can readily be removed from the coordination sphere, leading to dimerised four-coordinate complexes (Keypour et al., 2015; Rezaeivala, 2017).
Biochemical Synthesis and Drug Development
This compound also plays a role in the biochemical synthesis of key intermediates for drug development. For instance, the chiral β-hydroxy-α-amino acid, a derivative of this compound, is crucial in synthesizing developmental drug candidates. Efficient recombinant processes for producing the necessary enzymes for the synthesis have been developed, and findings indicate that the product directly crystallizes out from the reaction mixture, offering benefits in yield and purity (Goldberg et al., 2015).
Advanced Material Applications
In material science, the compound finds applications in the improvement of ionic diffusion in polymer electrolytes for Dye-Sensitized Solar Cells (DSSCs). Doping with amino pyridine analogous moieties like pyridin-4-amine has shown to create amorphous loops in the gel matrix, enhancing the ionic conductivity and photovoltaic performance of DSSCs (Vekariya et al., 2018).
Antimicrobial and DNA Interaction Studies
This compound and its derivatives have also been explored for antimicrobial properties and DNA interaction. Mononuclear complexes derived from this compound have exhibited significant DNA cleavage activity, and their structure-activity relationship has been established, providing insights into their biological interactions and potential therapeutic applications (Keypour et al., 2017; Kurt et al., 2020).
特性
CAS番号 |
887352-16-1 |
|---|---|
製品名 |
1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one |
分子式 |
C₁₂H₁₂D₆N₂O₂ |
分子量 |
228.32 |
IUPAC名 |
1-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]propan-2-one |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,12-13,16H,3,5,7-8H2,1H3 |
SMILES |
CC(=O)CNCCCC(C1=CN=CC=C1)O |
同義語 |
N-(4-Hydroxy-4-pyridin-3-yl-butyl)-N-methyl-acetamide-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

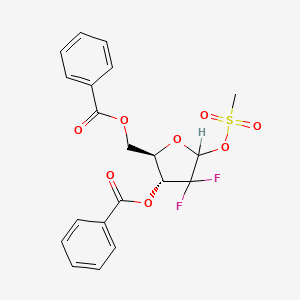
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

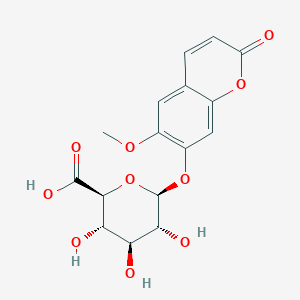
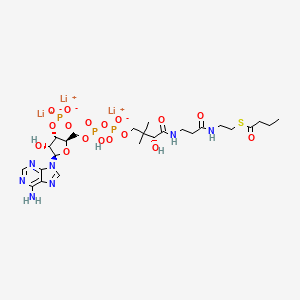
![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

